3-(2-(4-Pyridinyl)ethenyl)-1h-indole
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Overview
Description
3-(2-(Pyridin-4-yl)vinyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety connected via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole typically involves the condensation of 4-vinylpyridine with indole under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the vinyl group of 4-vinylpyridine reacts with the indole nucleus. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyridin-4-yl)vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce 3-(2-(pyridin-4-yl)ethyl)-1H-indole.
Scientific Research Applications
3-(2-(Pyridin-4-yl)vinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-(Pyridin-4-yl)vinyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole
- 4-[2-(Pyridin-4-yl)vinyl]benzaldehyde
- 4-[2-(Pyridin-4-yl)vinyl]benzonitrile
Uniqueness
3-(2-(Pyridin-4-yl)vinyl)-1H-indole is unique due to the presence of both indole and pyridine moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H12N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-11,17H/b6-5+ |
InChI Key |
GWFLOYNQTNXGOJ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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